BenchChemオンラインストアへようこそ!

Chlorprothixene citrate

Stereochemistry Antipsychotic potency Isomeric purity

Chlorprothixene citrate is the citrate salt of chlorprothixene, a first-generation (typical) antipsychotic belonging to the thioxanthene class. First synthesized and introduced in 1959 by Lundbeck, it remains the prototype thioxanthene neuroleptic.

Molecular Formula C24H26ClNO7S
Molecular Weight 508 g/mol
CAS No. 14241-35-1
Cat. No. B1263692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorprothixene citrate
CAS14241-35-1
Molecular FormulaC24H26ClNO7S
Molecular Weight508 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C18H18ClNS.C6H8O7/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-4,6-10,12H,5,11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b14-7-;
InChIKeyVLSAIYYYWWMOOQ-KIUKIJHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorprothixene Citrate (CAS 14241-35-1): A Low-Potency Thioxanthene Antipsychotic with Distinct Pharmacological Fingerprint


Chlorprothixene citrate is the citrate salt of chlorprothixene, a first-generation (typical) antipsychotic belonging to the thioxanthene class. First synthesized and introduced in 1959 by Lundbeck, it remains the prototype thioxanthene neuroleptic [1]. Chlorprothixene acts as an antagonist at multiple receptor systems—including dopamine D1, D2, D3, D5, serotonin 5-HT2, 5-HT6, 5-HT7, histamine H1, muscarinic acetylcholine, and α1-adrenergic receptors—placing it among the most broadly binding first-generation antipsychotics [2]. Its antipsychotic potency is classified as low, estimated at approximately one-half to two-thirds that of chlorpromazine on a milligram-equivalent basis [3]. Citrate salt formation (molecular formula C₂₄H₂₆ClNO₇S; MW ~508 g/mol) yields a distinct solid-state form with altered physicochemical properties compared to the more common hydrochloride salt (MW ~352 g/mol), a consideration relevant to dissolution, formulation development, and analytical reference standard selection [4].

Why Chlorprothixene Citrate Cannot Be Casually Interchanged with Other Thioxanthenes or Salt Forms


Substitution among thioxanthene antipsychotics (chlorprothixene, flupentixol, zuclopenthixol, thiothixene) or between salt forms of chlorprothixene carries quantifiable risk for altered pharmacology. First, geometric isomerism is a defining feature: only the cis(Z) isomer of chlorprothixene possesses antidopaminergic activity, while the trans(E) isomer is virtually inactive [1]. Isomeric ratios vary between synthesis batches and can shift upon photochemical exposure, creating lot-to-lot potency variability absent in non-isomeric antipsychotics. Second, receptor binding profiles differ markedly within the thioxanthene class—chlorprothixene exhibits Ki = 2.96 nM at D2 and Ki = 18 nM at D1, whereas flupentixol (D2 Ki = 0.38 nM) is approximately 8-fold more potent at D2, and zuclopenthixol (D2 Ki = 1.5 nM; D1 Ki = 9.8 nM) shows tighter binding at both receptors [2][3]. Third, salt form selection (citrate vs. hydrochloride vs. free base) alters molecular weight (508 vs. 352 vs. 316 g/mol), directly impacting molar dosing calculations and potentially modifying dissolution rate and hygroscopicity—parameters critical for reproducible in vitro and in vivo experimentation [4].

Chlorprothixene Citrate: Quantified Differentiation Evidence Against Key Comparators


Cis(Z) vs. Trans(E) Isomerism: Stereochemical Basis of Pharmacological Activity and Quality Control Necessity

Chlorprothixene exists as two geometric isomers: the cis(Z) configuration, which carries the antidopaminergic activity responsible for antipsychotic effects, and the trans(E) configuration, which is virtually inactive [1]. Molecular dynamics simulations demonstrate that the cis(Z)-isomer possesses lower potential molecular energy than the trans(E)-isomer, driven by electrostatic interactions within the side-chain and between the dimethylamino group and the chlorine atom; these structural differences produce distinct three-dimensional electrostatic potentials hypothesized to govern receptor recognition [1]. This stereochemical dependence on activity is shared across thioxanthenes (flupentixol, zuclopenthixol) but is absent in phenothiazines (chlorpromazine) and butyrophenones (haloperidol), making isomeric ratio a quality attribute unique to this chemical class [2]. Photoirradiation induces rapid cis-trans isomerization in chlorprothixene, meaning that improper storage or handling can directly degrade pharmacological potency through geometric conversion rather than chemical decomposition—a failure mode not detected by standard purity assays (e.g., HPLC-UV area%) unless isomer-specific separation is employed [2].

Stereochemistry Antipsychotic potency Isomeric purity Quality control

D1/D2 Dual Dopamine Receptor Antagonism: Quantitative Binding Selectivity Profile vs. Haloperidol

Chlorprothixene exhibits a dual D1/D2 dopamine receptor antagonism profile that distinguishes it from the D2-selective butyrophenone haloperidol. The binding affinity of chlorprothixene at the dopamine D1 receptor (Ki = 18 nM) is approximately 6-fold weaker than its D2 affinity (Ki = 2.96 nM), yielding a D1/D2 Ki ratio of ~6.1 [1][2]. In contrast, haloperidol shows marked D2 selectivity with reported D1 Ki values ranging from 25 to 270 nM depending on assay conditions, producing a D1/D2 Ki ratio of approximately 25–135 (using D2 Ki ≈ 0.5–2.0 nM) [3]. This means that at clinically or experimentally relevant concentrations, chlorprothixene engages both D1 and D2 receptor populations, whereas haloperidol preferentially occupies D2 receptors. Neurochemically, this distinction has been hypothesized to produce differential effects on D1-mediated signaling pathways; however, a controlled double-blind clinical study comparing chlorprothixene and haloperidol in chronic schizophrenia (Fux & Belmaker, 1991) found no significant difference in global antipsychotic efficacy, suggesting the D1 component may not translate to superior clinical response but may contribute to the differential side-effect profile [4].

Receptor binding Dopamine D1 receptor Dopamine D2 receptor Antipsychotic selectivity

Proton Current Inhibition in Microglia: Direct Head-to-Head IC50 Comparison with Flupentixol

In a direct head-to-head electrophysiological study using the whole-cell patch-clamp technique in BV2 microglial cells, chlorprothixene inhibited voltage-gated proton currents with an IC50 of 1.7 μM, compared with flupentixol's IC50 of 6.6 μM—representing a 3.9-fold greater potency for chlorprothixene [1]. Both drugs inhibited proton currents in a concentration-dependent manner. At 3 μM, chlorprothixene additionally shifted the activation voltage toward depolarization and slowed both activation kinetics (1.2-fold) and deactivation kinetics (3.5-fold), indicating a more complex modulatory effect on channel gating beyond simple pore blockade [1]. Voltage-gated proton channels sustain NADPH oxidase activity, the primary source of reactive oxygen species (ROS) during microglia-mediated neuroinflammatory responses; thus, the differential inhibitory potency has direct implications for the magnitude of antioxidant and anti-inflammatory effects achievable at a given concentration [1]. This comparator pair is particularly informative because both compounds belong to the same thioxanthene chemical class, minimizing confounding from divergent chemical scaffolds.

Neuroinflammation Microglia Proton channel Reactive oxygen species IC50

Differential Effects on Tardive Dyskinesia and Parkinsonism: Video-Controlled Multicenter Comparison vs. Haloperidol and Perphenazine

In a video-controlled, randomized, crossover multicenter study involving 33 chronic psychiatric patients with established tardive dyskinesia (TD), chlorprothixene at a mean daily dose of 142 mg exhibited a qualitatively distinct motor side-effect profile compared with haloperidol (5.5 mg/day) and perphenazine (20.5 mg/day) [1]. Haloperidol and perphenazine produced moderate suppression of TD but simultaneously induced a corresponding aggravation of parkinsonism. In contrast, chlorprothixene showed only a slight TD-reducing effect and did not change parkinsonism scores [1]. The TD-suppressing effect across all agents was inversely related to their parkinsonism-inducing propensity, and chlorprothixene occupied a unique position on this continuum: minimal impact on both measures [1]. This differential profile is mechanistically consistent with chlorprothixene's stronger anticholinergic (antimuscarinic) activity relative to haloperidol, which may mitigate parkinsonian symptoms while also limiting the expression of TD suppression [2].

Tardive dyskinesia Parkinsonism Extrapyramidal symptoms Antipsychotic side effects Clinical comparison

Absolute Oral Bioavailability: Pharmacokinetic Differentiation vs. Haloperidol Informing Dosing Strategy and Formulation Selection

Chlorprothixene exhibits markedly low absolute oral bioavailability of approximately 17% (range: 12–23% across studies) due to extensive hepatic first-pass metabolism, as demonstrated in a formal pharmacokinetic study in eight healthy volunteers receiving 100 mg oral solution vs. intravenous infusion [1]. Key pharmacokinetic parameters include a terminal elimination half-life of 25.8 ± 13.6 h, total serum clearance of 867 ± 167 mL/min, and a large apparent volume of distribution at steady state (Vss) of 1,035 ± 356 L [1]. The relative bioavailability varies substantially by formulation: 56.4% for coated tablets and 67.7% for suspension, relative to oral solution [1]. In comparison, haloperidol demonstrates oral bioavailability of 60–70% (range: 44–74%), representing approximately 3.5- to 4-fold higher systemic exposure at equivalent oral doses [2]. The half-life of chlorprothixene (approximately 26 h following intravenous administration) is also longer than the commonly cited 8–12 h value derived from oral studies, a discrepancy attributable to flip-flop kinetics where absorption rate limits elimination [1]. The citrate salt form (MW ~508) vs. hydrochloride (MW ~352) introduces a 1.44-fold molecular weight difference that must be accounted for when calculating molar equivalent doses across salt forms [3].

Oral bioavailability First-pass metabolism Pharmacokinetics Dosing Formulation

Evidence-Backed Application Scenarios for Chlorprothixene Citrate in Scientific Research and Industrial Procurement


Preclinical Antipsychotic Drug Development: D1/D2 Dual Antagonist Reference Compound

Chlorprothixene citrate serves as a well-characterized reference compound for D1/D2 dual dopamine receptor antagonism (D1 Ki = 18 nM; D2 Ki = 2.96 nM) in screening cascades where differentiation from D2-selective agents (e.g., haloperidol) or high-potency D1/D2 antagonists (e.g., zuclopenthixol; D1 Ki = 9.8 nM, D2 Ki = 1.5 nM) is required [1][2]. Its intermediate D1/D2 ratio (~6.1) and broad ancillary receptor binding profile (5-HT2, 5-HT6, 5-HT7, H1, muscarinic, α1) make it suitable for polypharmacology profiling and for validating selectivity of novel D1- or D2-selective tool compounds. The citrate salt form, when used as an analytical reference standard, requires molar correction (MW 508 vs. 316 free base) for accurate potency calculations [3].

Neuroinflammation and Microglial Proton Channel Research

In studies of voltage-gated proton channel (Hv1) modulation in microglia, chlorprothixene citrate provides a thioxanthene-class inhibitor with an experimentally determined IC50 of 1.7 μM—3.9-fold more potent than the structurally related flupentixol (IC50 = 6.6 μM) in the same BV2 microglial whole-cell patch-clamp assay [1]. This potency advantage enables lower working concentrations, potentially reducing confounding from the compound's dopaminergic, serotonergic, and histaminergic activities. The assay also demonstrated that chlorprothixene uniquely slows deactivation kinetics 3.5-fold at 3 μM, a gating-modulatory effect that may be exploitable for mechanistic studies of proton channel function independent of ROS scavenging [1].

Tardive Dyskinesia and Antipsychotic-Induced Movement Disorder Modeling

Chlorprothixene's unique clinical profile—slight tardive dyskinesia suppression without concomitant parkinsonism aggravation at 142 mg/day, in contrast to haloperidol (5.5 mg/day) and perphenazine (20.5 mg/day) which couple TD suppression with parkinsonism worsening—positions it as a pharmacological tool for dissociating these motor pathways in preclinical models [1]. Rodent models of vacuous chewing movements or haloperidol-sensitized catalepsy can employ chlorprothixene as a comparator that partially decouples the D2-mediated motor suppression from extrapyramidal symptom induction, enabling mechanistic studies on the role of anticholinergic co-activity in mitigating parkinsonian side effects [1][2].

Acid Sphingomyelinase (ASM) Inhibition and Cystic Fibrosis Pulmonary Research

Chlorprothixene has been identified and validated as a functional inhibitor of acid sphingomyelinase (FIASMA), a property demonstrated to normalize pulmonary ceramide concentrations, reduce lung inflammation, and prevent Pseudomonas aeruginosa infection in a murine cystic fibrosis model when administered by inhalation [1][2]. In this model, chlorprothixene performed with comparable efficacy to other FIASMAs (amitriptyline, trimipramine, desipramine, fluoxetine, amlodipine, sertraline), but its distinct CNS-penetrant thioxanthene scaffold offers a structurally divergent tool for probing ASM-dependent ceramide pathways without the confounding of serotonin reuptake inhibition present in many comparator FIASMAs [1]. The citrate salt's solubility characteristics may offer formulation advantages for inhalation or intranasal delivery routes in preclinical CF research [3].

Quote Request

Request a Quote for Chlorprothixene citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.